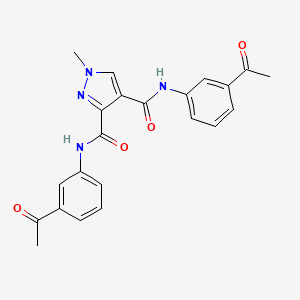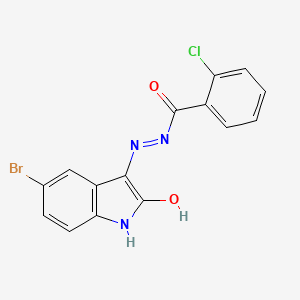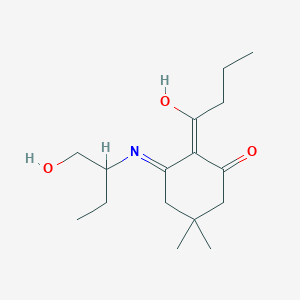![molecular formula C20H24N4O5 B6125939 Ethyl 8-(4-methylpiperazin-1-yl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B6125939.png)
Ethyl 8-(4-methylpiperazin-1-yl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-(4-methylpiperazin-1-yl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a nitro group, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-methylpiperazin-1-yl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate typically involves multiple steps. One common approach is the condensation of 4-methylpiperazine with a suitable quinoline derivative, followed by nitration and esterification reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. The use of microwave irradiation and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under specific conditions.
Reduction: The compound can be reduced using hydrazine hydrate over Raney nickel to yield various amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrazine hydrate, Raney nickel.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
- Amino derivatives from reduction reactions.
- Substituted quinoline derivatives from nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and anti-nociceptive agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 8-(4-methylpiperazin-1-yl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also contribute to its binding affinity to certain receptors, modulating their activity and resulting in therapeutic effects .
Comparación Con Compuestos Similares
Imatinib: A tyrosine kinase inhibitor used in cancer treatment.
Chloroquine: An antimalarial agent with a quinoline core.
Tafenoquine: An antimalarial agent with a quinoline ring system.
Uniqueness: Ethyl 8-(4-methylpiperazin-1-yl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate is unique due to its combination of a quinoline core, nitro group, and piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
ethyl 8-(4-methylpiperazin-1-yl)-7-nitro-5-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-3-29-20(26)18-14-5-4-6-23(14)15-12-16(22-9-7-21(2)8-10-22)17(24(27)28)11-13(15)19(18)25/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZXNHDGZQWDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C3=CC(=C(C=C3C1=O)[N+](=O)[O-])N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6125867.png)
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine;hydrochloride](/img/structure/B6125871.png)
![6,7-dimethoxy-2-[(3-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B6125877.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-pyrazinecarboxamide](/img/structure/B6125878.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6125885.png)

![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6125917.png)
![METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6125922.png)

![2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B6125933.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B6125940.png)
![2-[(FURAN-2-YL)METHYL]-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6125944.png)

![2-(2-chlorophenyl)-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6125949.png)
